molecular formula C7H15NO3S B3131150 (1-(Methylsulfonyl)piperidin-2-yl)methanol CAS No. 349403-28-7

(1-(Methylsulfonyl)piperidin-2-yl)methanol

Cat. No. B3131150
M. Wt: 193.27 g/mol
InChI Key: FLCRKCCKSJQLQA-UHFFFAOYSA-N
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Patent
US09265772B2

Procedure details

Ethyl 1-(methylsulfonyl)piperidine-2-carboxylate (6.9 g, 29.3 mmol) in anhydrous tetrahydrofuran (40 mL) was added slowly to a stirring suspension of lithium aluminum hydride (1.5 g, 40 mmol) in anhydrous tetrahydrofuran (80 mL) kept at 0° C. with an external ice bath. After fifteen minutes, the ice bath was removed and the reaction was allowed to warm to ambient temperature and stirred for an additional 4.5 hours. The mixture was cooled to 0° C., and water (1.5 mL) was added dropwise, followed by aqueous sodium hydroxide (1.5 mL), and water (4.5 mL). The mixture was stirred for 15 mins at room temperature, followed by the addition of magnesium sulfate and additional stirring. The mixture was filtered through Celite, washed three times with ether, and the combined organic fractions concentrated under reduced pressure. The crude residue was passed through a pad of silica gel, washing with ethyl acetate, to give the desired product as a clear liquid (4.9 g, 87%). 1H NMR (CDCl3, 300 MHz) δ 4.06-4.03 (m, 1H), 3.96-3.92 (dd, 1H, J=11.1, 9.3 Hz), 3.73-3.68 (br d, 1H, J=14.1 Hz), 3.61-3.56 (dd, 1H, J=11.1, 4.8 Hz), 3.12-3.03 (br t, 1H, J=12.1 Hz), 2.96 (s, 3H), 2.17 (br s, 1H), 1.74-1.47 (m, 6H).
Name
Ethyl 1-(methylsulfonyl)piperidine-2-carboxylate
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([N:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[C:11](OCC)=[O:12])(=[O:4])=[O:3].[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH3:1][S:2]([N:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[CH2:11][OH:12])(=[O:4])=[O:3] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Ethyl 1-(methylsulfonyl)piperidine-2-carboxylate
Quantity
6.9 g
Type
reactant
Smiles
CS(=O)(=O)N1C(CCCC1)C(=O)OCC
Name
Quantity
1.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for an additional 4.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 0° C. with an external ice bath
WAIT
Type
WAIT
Details
After fifteen minutes
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
water (1.5 mL) was added dropwise
STIRRING
Type
STIRRING
Details
The mixture was stirred for 15 mins at room temperature
Duration
15 min
ADDITION
Type
ADDITION
Details
followed by the addition of magnesium sulfate and additional stirring
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
washed three times with ether
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic fractions concentrated under reduced pressure
WASH
Type
WASH
Details
washing with ethyl acetate

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
CS(=O)(=O)N1C(CCCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.